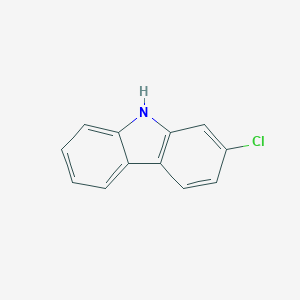![molecular formula C10H15NOSi B168803 Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- CAS No. 104501-58-8](/img/structure/B168803.png)
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in organic synthesis, and its ability to act as a nucleophile and a Lewis base has made it a valuable reagent in various chemical reactions. In
Aplicaciones Científicas De Investigación
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- has been used in various scientific research applications, including organic synthesis, catalysis, and material science. This compound has been found to be a valuable reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- has been used as a catalyst in various chemical reactions, including cross-coupling reactions and C-H bond activation reactions. Furthermore, this compound has been used in the preparation of functional materials, such as polymers and nanoparticles.
Mecanismo De Acción
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- acts as a nucleophile and a Lewis base in various chemical reactions. This compound has been found to be a valuable reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- has been used as a catalyst in various chemical reactions, including cross-coupling reactions and C-H bond activation reactions. Furthermore, this compound has been used in the preparation of functional materials, such as polymers and nanoparticles.
Biochemical and Physiological Effects:
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be a stable compound that does not readily decompose under normal laboratory conditions. Additionally, this compound has been found to be non-toxic and non-carcinogenic, making it a safe reagent to use in various scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to act as a nucleophile and a Lewis base, making it a valuable reagent in various chemical reactions. Additionally, this compound is stable and non-toxic, making it a safe reagent to use in laboratory experiments. However, one of the limitations of this compound is its high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]-. One area of research could focus on the use of this compound as a catalyst in various chemical reactions. Additionally, further research could be conducted on the synthesis of this compound and its potential applications in organic synthesis. Furthermore, this compound could be used in the preparation of functional materials, such as polymers and nanoparticles, and further research could be conducted on its potential applications in this area. Overall, there is significant potential for further research on Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]-, and its unique properties and potential applications make it a valuable compound for scientific research.
Métodos De Síntesis
The synthesis of Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- involves the reaction of 3-bromo-2-propen-1-ol with pyridine in the presence of a base. The resulting compound is then treated with trimethylsilyl chloride to produce the final product. This synthesis method has been found to be efficient and reliable, and the resulting compound has been used in various scientific research applications.
Propiedades
Número CAS |
104501-58-8 |
|---|---|
Nombre del producto |
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- |
Fórmula molecular |
C10H15NOSi |
Peso molecular |
193.32 g/mol |
Nombre IUPAC |
trimethyl(1-pyridin-3-ylethenoxy)silane |
InChI |
InChI=1S/C10H15NOSi/c1-9(12-13(2,3)4)10-6-5-7-11-8-10/h5-8H,1H2,2-4H3 |
Clave InChI |
SOEPFBVJGNYWJD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=C)C1=CN=CC=C1 |
SMILES canónico |
C[Si](C)(C)OC(=C)C1=CN=CC=C1 |
Sinónimos |
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



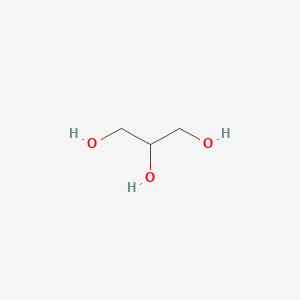
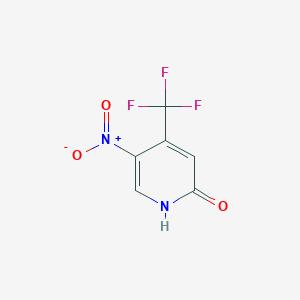
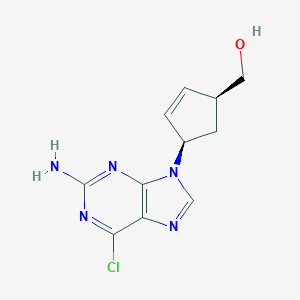
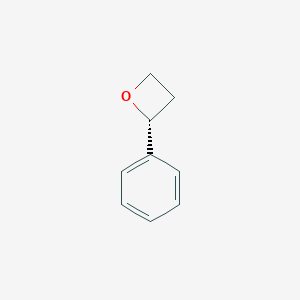
![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)
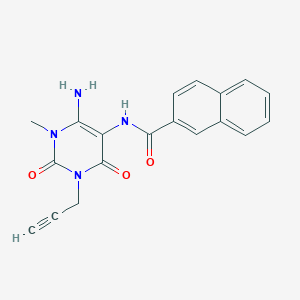
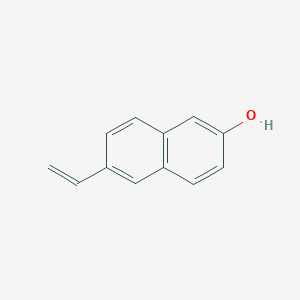

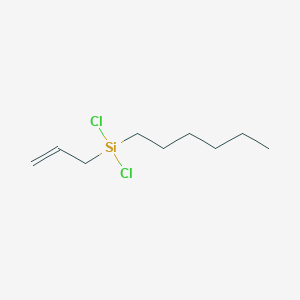
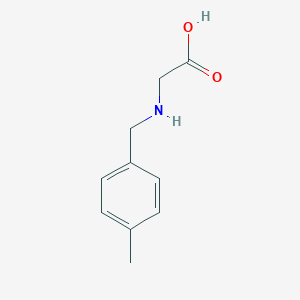
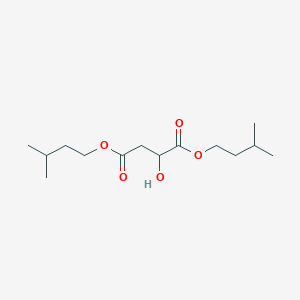
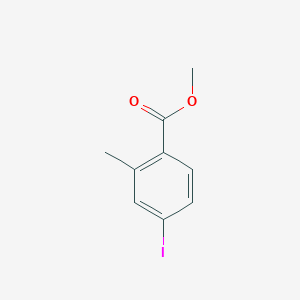
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
